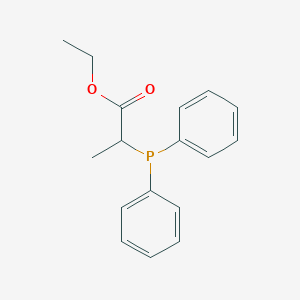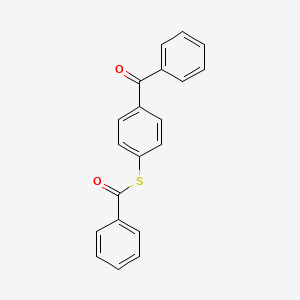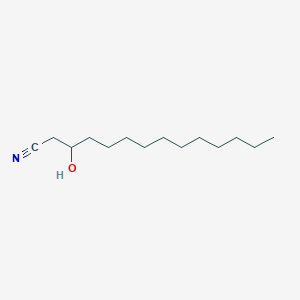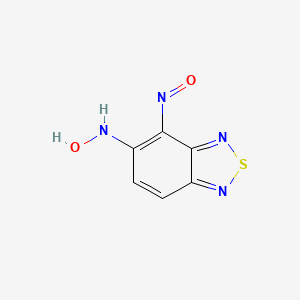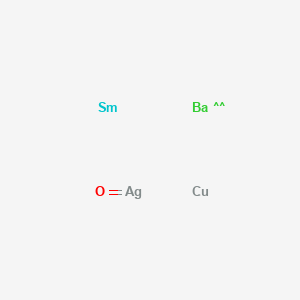![molecular formula C14H6BrNO2 B14298789 8-Bromo-3-oxo-3H-naphtho[2,1-b]pyran-2-carbonitrile CAS No. 114039-33-7](/img/structure/B14298789.png)
8-Bromo-3-oxo-3H-naphtho[2,1-b]pyran-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromo-3-oxo-3H-naphtho[2,1-b]pyran-2-carbonitrile is a chemical compound belonging to the naphthopyran family Naphthopyrans are known for their photochromic properties, which means they can change color when exposed to light
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-3-oxo-3H-naphtho[2,1-b]pyran-2-carbonitrile typically involves the reaction of appropriately substituted 2-naphthols with propargyl alcohols under acid-catalyzed conditions . The reaction proceeds through a series of steps, including condensation and cyclization, to form the desired naphthopyran structure.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
8-Bromo-3-oxo-3H-naphtho[2,1-b]pyran-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the naphthopyran core.
Substitution: Halogen substitution reactions can occur, where the bromine atom is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted naphthopyrans.
Wissenschaftliche Forschungsanwendungen
8-Bromo-3-oxo-3H-naphtho[2,1-b]pyran-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a photochromic material in the study of light-induced molecular switches.
Biology: The compound’s photochromic properties make it useful in biological imaging and as a probe for studying cellular processes.
Industry: Utilized in the development of smart materials and coatings that respond to light stimuli.
Wirkmechanismus
The mechanism of action of 8-Bromo-3-oxo-3H-naphtho[2,1-b]pyran-2-carbonitrile involves a ring-opening reaction upon exposure to light, leading to the formation of intensely colored merocyanine dyes . This photochromic behavior is due to the compound’s ability to undergo reversible structural changes, which are influenced by the molecular environment and external stimuli.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3H-Naphtho[2,1-b]pyran-2-carbonitrile: Similar structure but without the bromine substitution.
3H-Naphtho[2,1-b]pyran-2-carbonitrile, 8-bromo-3-oxo-: Another variant with different substituents.
Uniqueness
8-Bromo-3-oxo-3H-naphtho[2,1-b]pyran-2-carbonitrile is unique due to its specific bromine substitution, which imparts distinct photochromic properties and reactivity compared to other naphthopyran derivatives . This makes it particularly valuable in applications requiring precise control over light-induced molecular changes.
Eigenschaften
CAS-Nummer |
114039-33-7 |
|---|---|
Molekularformel |
C14H6BrNO2 |
Molekulargewicht |
300.11 g/mol |
IUPAC-Name |
8-bromo-3-oxobenzo[f]chromene-2-carbonitrile |
InChI |
InChI=1S/C14H6BrNO2/c15-10-2-3-11-8(5-10)1-4-13-12(11)6-9(7-16)14(17)18-13/h1-6H |
InChI-Schlüssel |
TZIHUOQTGYPTOJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC3=C2C=C(C(=O)O3)C#N)C=C1Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Ethyl-N-(5-ethylbicyclo[2.2.1]heptan-2-yl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B14298706.png)
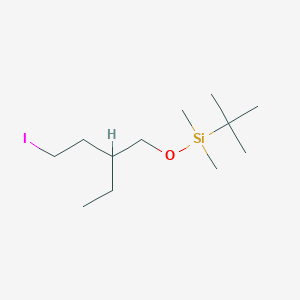

![4-Methoxy-5-[(prop-2-yn-1-yl)oxy]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14298736.png)

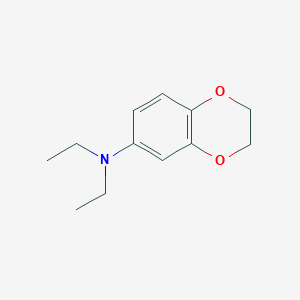
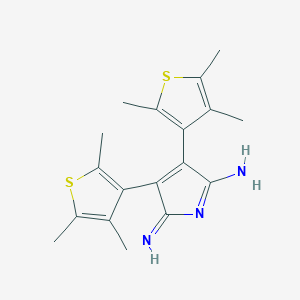
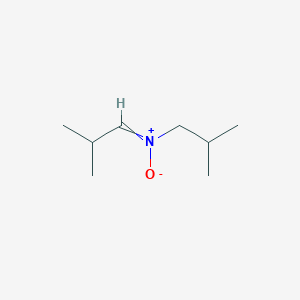
![5-Sulfanylidene-5H-[1,3]dithiolo[4,5-c][1,2]thiazole-3-carbonitrile](/img/structure/B14298768.png)
